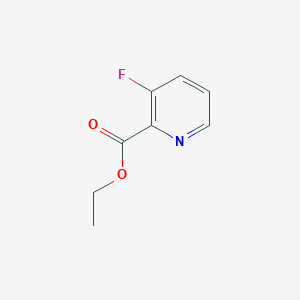

Ethyl 3-fluoropyridine-2-carboxylate

描述

属性

IUPAC Name |

ethyl 3-fluoropyridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8FNO2/c1-2-12-8(11)7-6(9)4-3-5-10-7/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSPHTIQPMLLATO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=CC=N1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80673276 | |

| Record name | Ethyl 3-fluoropyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80673276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1187732-69-9 | |

| Record name | 2-Pyridinecarboxylic acid, 3-fluoro-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1187732-69-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 3-fluoropyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80673276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 3-fluoropyridine-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Nucleophilic Aromatic Substitution (Fluorination)

The primary synthetic approach to Ethyl 3-fluoropyridine-2-carboxylate involves nucleophilic substitution on a suitably functionalized pyridine precursor. A common route uses a halogenated pyridine derivative, such as 3-bromo-2-nitropyridine or related compounds, where the halogen is replaced by fluorine using fluoride ion sources.

Typical Reaction:

3-bromo-2-nitropyridine + fluoride source → 3-fluoropyridine-2-carboxylate intermediateFluoride Sources:

Tetrabutylammonium fluoride (TBAF) in polar aprotic solvents like dimethylformamide (DMF) is commonly employed to facilitate nucleophilic substitution at room temperature, providing good yields and selectivity.Reaction Conditions:

The reaction is generally conducted at ambient temperature to moderate heating, optimizing the balance between reaction rate and minimizing side reactions.

Esterification

Following fluorination, the carboxylate group is introduced or converted to the ethyl ester form, often by reaction with ethyl chloroformate or via Fischer esterification of the corresponding acid.

Industrial-Scale Production Techniques

Continuous Flow Reactors:

Industrial synthesis employs continuous flow systems to improve reaction control, heat transfer, and scalability. This approach enhances yield and reproducibility while reducing waste.Automated Systems:

Automated reagent addition and monitoring optimize reaction parameters, ensuring consistent product quality.Solvent and Reagent Optimization:

Selection of less toxic, more environmentally benign solvents and reagents reduces cost and environmental impact.

Advanced Fluorination Methods: Improved Blaz-Schiemann Process

A patented method (CN102898358A) describes an improved Blaz-Schiemann reaction for fluoropyridine compounds, which can be adapted for this compound synthesis.

Process Overview:

Aminopyridine derivatives undergo bromination followed by diazotization and fluorination steps under mild conditions (mostly near room temperature), reducing energy consumption and side reactions.-

- Bromination using sodium bromide and sodium bromate in an oxygenated environment or tribromo oxygen phosphorus under heating.

- Denitration via catalytic hydrogenation with Raney nickel under 40 psi hydrogen pressure.

- Fluoridation through the Blaz-Schiemann reaction using sodium nitrite in anhydrous hydrogen fluoride at -78 °C, followed by controlled warming and neutralization.

-

- Mild reaction conditions (mostly near room temperature)

- High yields (>80% per step, total recovery >70%)

- Reduced environmental hazards by avoiding elemental bromine

- Suitable for large-scale industrial production

Reaction Analysis and Data Summary

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Bromination | Sodium bromide + sodium bromate, O2 environment | >90 | Performed at room temp; avoids elemental bromine |

| Denitration (Reduction) | Raney nickel catalyst, H2 (40 psi), RT | >80 | Nitro group replaced by amino group |

| Diazotization & Fluoridation | Sodium nitrite, anhydrous HF, -78 °C to RT | >80 | Blaz-Schiemann reaction; mild and selective |

| Esterification | Ethyl chloroformate or acid + ethanol | Variable | Standard esterification techniques |

Additional Notes on Preparation

Purification:

Recrystallization from ethyl acetate/petroleum ether mixtures is commonly used to purify intermediates and final products, ensuring high purity suitable for pharmaceutical use.Solvent Selection:

Polar aprotic solvents like DMF are favored for nucleophilic substitution steps, while non-polar solvents are used for extraction and recrystallization.Environmental Considerations: The improved methods minimize the use of toxic bromine and harsh conditions, aligning with green chemistry principles.

化学反应分析

Types of Reactions

Ethyl 3-fluoropyridine-2-carboxylate can undergo various chemical reactions, including:

Nucleophilic Substitution: The fluorine atom can be replaced by other nucleophiles under appropriate conditions.

Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.

Common Reagents and Conditions

Nucleophilic Substitution: Tetrabutylammonium fluoride in dimethylformamide.

Reduction: Lithium aluminum hydride in anhydrous ether.

Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.

Major Products Formed

Nucleophilic Substitution: Various substituted pyridines depending on the nucleophile used.

Reduction: 3-fluoropyridine-2-methanol.

Hydrolysis: 3-fluoropyridine-2-carboxylic acid.

科学研究应用

Pharmaceuticals

Ethyl 3-fluoropyridine-2-carboxylate serves as a crucial building block in the synthesis of various biologically active compounds. Its fluorinated structure enhances the pharmacological properties of potential drug candidates. Notably, fluorinated compounds often exhibit improved metabolic stability and bioactivity due to the electron-withdrawing nature of fluorine, which can influence binding interactions with biological targets .

Case Study : In a study focused on developing new antiviral agents, researchers synthesized derivatives of this compound. These derivatives showed promising activity against hepatitis B virus by modulating enzyme interactions critical for viral replication .

Agrochemicals

The compound is also utilized in the development of agrochemicals, including herbicides and insecticides. Its ability to interact with biological targets in pests makes it valuable for creating effective agricultural solutions. The incorporation of fluorine can enhance the selectivity and effectiveness of these compounds against specific pests while minimizing off-target effects .

Case Study : Research has demonstrated that this compound derivatives exhibited potent herbicidal activity in controlled experiments, highlighting their potential for use in sustainable agricultural practices.

Materials Science

In materials science, this compound is employed in the synthesis of advanced materials with unique electronic and optical properties. The presence of fluorine can influence the electronic characteristics of polymers and other materials, making them suitable for applications in electronics and photonics .

Interaction with Biological Targets

This compound interacts with various biological targets due to its unique chemical structure. The electron-withdrawing fluorine atom enhances the compound's reactivity and binding affinity to enzymes and receptors.

Biochemical Pathways : The compound is known to affect pathways involved in drug metabolism, particularly through interactions with cytochrome P450 enzymes. This interaction can alter the pharmacokinetics of co-administered drugs, making it a critical consideration in drug development .

作用机制

The mechanism of action of ethyl 3-fluoropyridine-2-carboxylate depends on its specific application. In pharmaceuticals, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The fluorine atom can enhance the compound’s binding affinity and metabolic stability. In agrochemicals, it may inhibit essential enzymes in pests, leading to their death.

相似化合物的比较

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

Table 1: Key Properties of Ethyl 3-Fluoropyridine-2-carboxylate and Analogs

*XLogP3 estimated based on structural similarity.

Key Observations:

- Lipophilicity : The introduction of chloro (Cl) and trifluoromethyl (CF₃) groups (e.g., in CAS 1198475-44-3) significantly increases XLogP3 (2.9 vs. 1.3 for the parent compound), enhancing membrane permeability .

- Steric Effects: The tert-butyl variant (C₁₀H₁₂FNO₂) exhibits a larger collision cross section (CCS = 143.1 Ų), suggesting greater steric bulk, which may influence binding in catalytic or receptor interactions .

生物活性

Ethyl 3-fluoropyridine-2-carboxylate is a fluorinated pyridine derivative that has garnered attention in the fields of medicinal chemistry and pharmacology. This compound exhibits various biological activities, primarily due to its structural characteristics, which facilitate interactions with biological macromolecules. Below is a detailed examination of its biological activity, including mechanisms of action, biochemical interactions, and relevant research findings.

This compound has the molecular formula and a molecular weight of approximately 171.15 g/mol. The compound can be synthesized through various methods, including nucleophilic substitution reactions involving pyridine derivatives and carboxylic acids. Its synthesis allows for the introduction of the fluorine atom at the 3-position of the pyridine ring, which is crucial for its biological activity .

The biological activity of this compound is largely attributed to its ability to interact with specific enzymes and receptors in biological systems. The proposed mechanisms include:

- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, particularly those related to drug metabolism, such as cytochrome P450 enzymes. This inhibition can lead to altered pharmacokinetics of co-administered drugs.

- Receptor Modulation : this compound can act as a ligand for various receptors, potentially affecting signaling pathways related to cell proliferation and apoptosis.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties against a range of bacterial strains. For instance, studies have shown that this compound can inhibit the growth of both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) vary depending on the bacterial species tested.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Cytotoxicity

In vitro studies have demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines. Notably, it has been tested against:

- HeLa Cells : IC50 values suggest moderate cytotoxicity.

- MCF-7 Breast Cancer Cells : Enhanced cell death was observed at higher concentrations.

Case Studies

- Study on Anticancer Activity : A study published in Journal of Medicinal Chemistry evaluated the anticancer potential of this compound in human cancer cell lines. Results indicated that treatment with this compound led to significant apoptosis in MCF-7 cells, correlating with increased levels of pro-apoptotic markers .

- Antimicrobial Efficacy Study : Another study assessed the antimicrobial efficacy of this compound against various pathogens. The results highlighted its potential as a lead compound for developing new antibacterial agents .

Pharmacokinetics

The pharmacokinetic profile of this compound remains underexplored; however, preliminary data suggest:

- Absorption : Rapid absorption post-administration.

- Distribution : Moderate distribution volume with potential accumulation in liver tissues.

- Metabolism : Primarily metabolized by cytochrome P450 enzymes.

- Excretion : Predominantly excreted via urine.

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for Ethyl 3-fluoropyridine-2-carboxylate, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves fluorination and esterification steps. Key methods include:

- Nucleophilic substitution : Reacting 3-hydroxypyridine-2-carboxylate derivatives with fluorinating agents (e.g., DAST or Selectfluor) in polar aprotic solvents like DMF or acetonitrile .

- Esterification : Using ethanol under acidic or basic conditions to esterify the carboxylic acid precursor. Temperature control (0–60°C) and anhydrous conditions are critical to avoid hydrolysis .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization from ethanol/water mixtures improves purity. Monitor reaction progress via TLC or HPLC .

Q. Which spectroscopic and analytical techniques are most reliable for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : and NMR confirm regioselective fluorination at position 3 and ester group integrity. NMR identifies carbonyl (C=O) and aromatic carbons .

- Mass Spectrometry (HRMS) : ESI or EI-MS provides molecular ion peaks ([M+H]) and fragmentation patterns to validate the molecular formula .

- X-ray Crystallography : For crystalline samples, SHELX software refines crystal structures to resolve bond lengths/angles and confirm substitution patterns .

Q. What are the primary reactivity patterns of this compound in common organic reactions?

- Methodological Answer :

- Hydrolysis : The ester group hydrolyzes under acidic (HCl/HO) or basic (NaOH/EtOH) conditions to yield 3-fluoropyridine-2-carboxylic acid .

- Nucleophilic Aromatic Substitution : The fluorine atom at position 3 is susceptible to substitution with amines (e.g., piperazine) or thiols in DMSO at elevated temperatures (80–100°C) .

- Cross-Coupling Reactions : Suzuki-Miyaura coupling with aryl boronic acids using Pd catalysts (e.g., Pd(PPh)) modifies the pyridine ring .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate competing side reactions during fluorination of pyridine precursors?

- Methodological Answer :

- Solvent Selection : Use anhydrous DMF or THF to minimize hydrolysis. Add molecular sieves to scavenge moisture .

- Temperature Gradients : Slow warming (0°C → room temperature) reduces undesired di- or tri-fluorination.

- Catalyst Screening : Test Lewis acids (e.g., ZnCl) to enhance fluorinating agent efficiency. Quantify side products via GC-MS or NMR .

Q. What computational strategies predict the regioselectivity and stability of this compound derivatives?

- Methodological Answer :

- DFT Calculations : Use Gaussian or ORCA to model electron density maps and Fukui indices, identifying reactive sites for substitution .

- Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., acetonitrile vs. DMSO) to optimize synthetic yields .

- CCS Predictions : Collision cross-section data (e.g., from EPA DSSTox) aids in interpreting ion mobility spectrometry results for structural validation .

Q. How do structural modifications of this compound influence its biological activity in preliminary assays?

- Methodological Answer :

- SAR Studies : Synthesize analogs (e.g., replacing fluorine with chlorine or trifluoromethyl groups) and test against enzyme targets (e.g., kinases) via fluorescence polarization assays .

- Metabolic Stability : Incubate derivatives with liver microsomes (human/rat) and quantify metabolites using LC-MS/MS to assess pharmacokinetic profiles .

- Docking Studies : Use AutoDock Vina to model interactions with binding pockets (e.g., COX-2 or CYP450 enzymes) and prioritize analogs for synthesis .

Q. What strategies resolve contradictions in spectroscopic data for this compound derivatives?

- Methodological Answer :

- Multi-Technique Validation : Cross-validate NMR shifts with X-ray structures to confirm substitution patterns .

- Isotopic Labeling : Introduce -labeled esters to distinguish overlapping signals in complex mixtures .

- Dynamic NMR : Analyze temperature-dependent line broadening to identify conformational flexibility or rotameric equilibria .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。